molecular formula C19H16N8O3 B13382683 3-[(anilinocarbonyl)(1H-tetraazol-5-yl)carbohydrazonoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone

3-[(anilinocarbonyl)(1H-tetraazol-5-yl)carbohydrazonoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone

Cat. No.: B13382683
M. Wt: 404.4 g/mol
InChI Key: BHKAHUVZBQUTDV-QNGOZBTKSA-N
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Description

3-[(anilinocarbonyl)(1H-tetraazol-5-yl)carbohydrazonoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone is a complex organic compound with a unique structure that combines several functional groups, including aniline, tetrazole, carbohydrazonoyl, hydroxy, and quinolinone moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(anilinocarbonyl)(1H-tetraazol-5-yl)carbohydrazonoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate starting materials, reaction conditions, and purification methods to ensure consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(anilinocarbonyl)(1H-tetraazol-5-yl)carbohydrazonoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinolinone derivatives, while reduction of nitro groups may produce aniline derivatives .

Mechanism of Action

The mechanism of action of 3-[(anilinocarbonyl)(1H-tetraazol-5-yl)carbohydrazonoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(anilinocarbonyl)(1H-tetraazol-5-yl)carbohydrazonoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C19H16N8O3

Molecular Weight

404.4 g/mol

IUPAC Name

1-[(Z)-[(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)-(2H-tetrazol-5-yl)methylidene]amino]-3-phenylurea

InChI

InChI=1S/C19H16N8O3/c1-27-13-10-6-5-9-12(13)16(28)14(18(27)29)15(17-22-25-26-23-17)21-24-19(30)20-11-7-3-2-4-8-11/h2-10,28H,1H3,(H2,20,24,30)(H,22,23,25,26)/b21-15-

InChI Key

BHKAHUVZBQUTDV-QNGOZBTKSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=C(C1=O)/C(=N/NC(=O)NC3=CC=CC=C3)/C4=NNN=N4)O

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=NNC(=O)NC3=CC=CC=C3)C4=NNN=N4)O

Origin of Product

United States

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